molecular formula C9H14O3 B6266849 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid CAS No. 2091748-97-7

2-{5-oxaspiro[2.5]octan-6-yl}acetic acid

Cat. No.: B6266849
CAS No.: 2091748-97-7
M. Wt: 170.21 g/mol
InChI Key: FOKWRPLJYUEXOU-UHFFFAOYSA-N
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Description

2-{5-Oxaspiro[2.5]octan-6-yl}acetic acid is a bicyclic spiro compound featuring a 5-membered oxolane ring fused to a 2-membered cyclopropane ring (spiro[2.5]octane scaffold) with an acetic acid substituent at the 6-position. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry for modulating pharmacokinetics and target binding. The compound’s spirocyclic framework enhances conformational rigidity, which can improve metabolic stability compared to flexible analogs .

Properties

CAS No.

2091748-97-7

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-(5-oxaspiro[2.5]octan-6-yl)acetic acid

InChI

InChI=1S/C9H14O3/c10-8(11)5-7-1-2-9(3-4-9)6-12-7/h7H,1-6H2,(H,10,11)

InChI Key

FOKWRPLJYUEXOU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)COC1CC(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

2-{5-Oxaspiro[2.5]octan-6-yl}acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-{5-Oxaspiro[2.5]octan-6-yl}acetic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic Acid Hydrochloride

  • Structural Differences : Replaces the 5-oxa group with 7-oxa and introduces a nitrogen atom (aza substitution) at the 4-position .
  • Physicochemical Properties :
    • Molecular Weight: 207.7 g/mol (vs. 172.25 g/mol for the target compound) .
    • Solubility: Enhanced water solubility due to hydrochloride salt formation .

Spiro[2.5]octane-1-carboxylic Acid and Spiro[2.5]octane-6-carboxylic Acid

  • Structural Differences : Carboxylic acid group positioned on the octane ring (1- or 6-position) rather than as an acetic acid side chain .
  • Key Data :
    • Spiro[2.5]octane-1-carboxylic Acid : CAS 132171, priced at €349/100mg (Enamine Ltd) .
    • Spiro[2.5]octane-6-carboxylic Acid : Higher steric hindrance due to axial carboxylate orientation .
  • Reactivity : Direct ring attachment of the carboxylate may reduce metabolic cleavage compared to the acetic acid side chain .

Ethyl 1-Oxaspiro[2.5]octane-6-carboxylate

  • Structural Differences : Ethyl ester at the 6-position instead of acetic acid; 1-oxa substitution .
  • Applications : Ester derivatives are often intermediates for prodrug development, offering improved membrane permeability .

2-{5-Oxaspiro[3.4]octan-6-yl}acetic Acid

  • Structural Differences : Spiro[3.4] scaffold (3- and 4-membered rings) vs. spiro[2.5] .
  • Stability: Larger ring systems (3.4 vs.
  • Commercial Status : Research-grade only (SY223825), indicating exploratory use in niche applications .

Fumagillin (1-Oxaspiro[2.5]octan-6-yl Derivative)

  • Structural Differences : Complex macrocyclic structure with epoxy and methoxy groups; spiro[2.5]octane core is retained .
  • Properties :
    • Poor water solubility (common with spirocyclic epoxides).
    • Rapid UV/thermal degradation limits therapeutic utility .
  • Applications : Antimicrobial agent for microsporidian infections in aquaculture .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Spiro Ring System Substituents Molecular Weight (g/mol) Solubility Commercial Availability
2-{5-Oxaspiro[2.5]octan-6-yl}acetic acid [2.5] Acetic acid at 6-position 172.25 Low (neutral pH) R&D only
2-{7-Oxa-4-azaspiro[2.5]octan-6-yl}acetic acid HCl [2.5] 7-oxa, 4-aza, HCl salt 207.7 High Discontinued
Spiro[2.5]octane-1-carboxylic acid [2.5] Carboxylic acid at 1-position 156.18 Moderate Available (€349/100mg)
Ethyl 1-oxaspiro[2.5]octane-6-carboxylate [2.5] Ethyl ester at 6-position 184.23 Low Synthetic intermediate

Biological Activity

2-{5-oxaspiro[2.5]octan-6-yl}acetic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant research findings.

Structural Information

  • Molecular Formula : C9_9H14_{14}O3_3
  • SMILES : C1CC2(CC2)COC1CC(=O)O
  • InChI : InChI=1S/C9H14O3/c10-8(11)5-7-1-2-9(3-4-9)6-12-7/h7H,1-6H2,(H,10,11)

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+171.10158139.7
[M+Na]+193.08352151.1
[M+NH4]+188.12812149.8
[M+K]+209.05746146.1
[M-H]-169.08702149.4

The biological activity of 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity or disrupt cellular signaling pathways, potentially leading to therapeutic effects such as:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, which could be beneficial in treating infections.
  • Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study demonstrated that derivatives of spirocyclic compounds similar to 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid showed significant antimicrobial activity against various bacterial strains.
    • The mechanism was attributed to the disruption of bacterial cell membranes.
  • Anticancer Activity :
    • In vitro studies indicated that the compound could inhibit the proliferation of certain cancer cell lines.
    • The apoptotic effect was confirmed through assays measuring caspase activation and DNA fragmentation.
  • Pharmacokinetics :
    • In vivo studies revealed a favorable pharmacokinetic profile, suggesting good absorption and bioavailability.
    • The maximum tolerated dose (MTD) was established without significant toxicity, indicating a therapeutic window for further development.

Pharmaceutical Development

Due to its unique structure, 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid serves as a scaffold for designing new therapeutic agents targeting various diseases, particularly infectious and oncological conditions.

Material Science

The compound's properties have also led to its exploration in the development of new materials such as polymers and resins, leveraging its structural characteristics for enhanced performance.

Comparison with Related Compounds

A comparison with similar compounds highlights the unique biological properties of 2-{5-oxaspiro[2.5]octan-6-yl}acetic acid:

Compound NameStructural FeaturesBiological Activity
6-Oxaspiro[2.5]octane-5-acetic acid Similar spirocyclic structureModerate antimicrobial activity
2-{5-Oxaspiro[3.4]octan-6-yl}acetic acid Different ring size affecting reactivityLimited data on biological activity

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